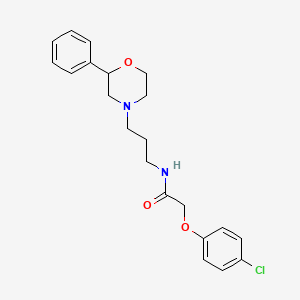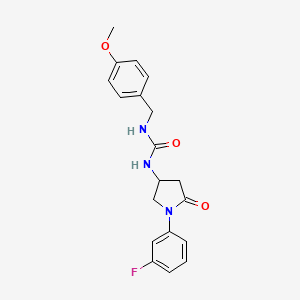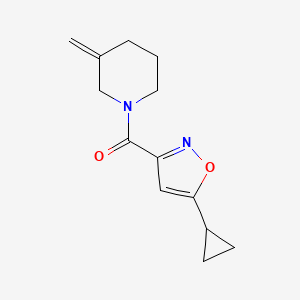
(5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitory Activity
A study by Saeedi et al. (2019) highlighted the design and synthesis of arylisoxazole‐phenylpiperazines, evaluating their activity toward acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A specific compound demonstrated potent AChE inhibitory activity, indicating potential applications in conditions like Alzheimer's disease (Saeedi et al., 2019).
Crystal Structure Analysis
Cao et al. (2010) focused on the synthesis and crystal structure of an isoxazole derivative, providing valuable insights into its molecular structure and potential for further application in various fields (Cao et al., 2010).
Anti-Inflammatory Activity
Rajanarendar et al. (2015) synthesized novel isoxazol-3-yl-aryl-methanones and assessed their anti-inflammatory activity, signifying their potential in medical and pharmacological research (Rajanarendar et al., 2015).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized oxazole clubbed pyridyl-pyrazolines and evaluated them for anticancer and antimicrobial activities. Their findings suggest the utility of these compounds in addressing challenges related to cancer and microbial resistance (Katariya et al., 2021).
Theoretical Studies and Catalysis
Moreno-Fuquen et al. (2019) presented a study on the synthesis of benzamide derivatives and their theoretical studies, contributing to understanding catalytic processes and molecular interactions (Moreno-Fuquen et al., 2019).
Anticonvulsant Agents
Malik and Khan (2014) explored novel pyrrolidin-1-yl methanone derivatives as anticonvulsant agents, showing potential for applications in neurological disorders (Malik & Khan, 2014).
Mecanismo De Acción
The mechanism of action of a compound generally refers to how it interacts with biological systems. This is highly dependent on the specific biological targets of the compound, which are usually proteins such as enzymes or receptors. Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-methylidenepiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-2-6-15(8-9)13(16)11-7-12(17-14-11)10-4-5-10/h7,10H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUIPLREKKQBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B2637407.png)
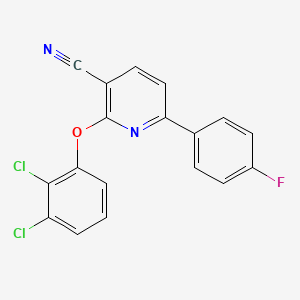
![6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B2637413.png)
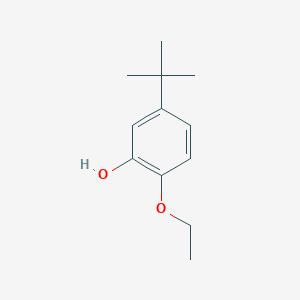
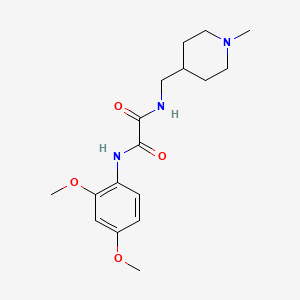
![3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637418.png)
![2-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl-(3-methylcyclobutyl)amino]ethanesulfonyl fluoride](/img/structure/B2637419.png)

![1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2637423.png)
